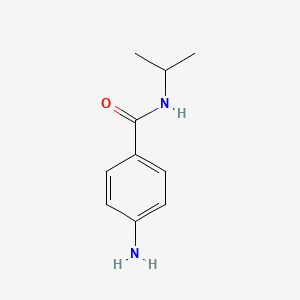

![molecular formula C13H7N3O4 B1353014 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid CAS No. 37460-93-8](/img/structure/B1353014.png)

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

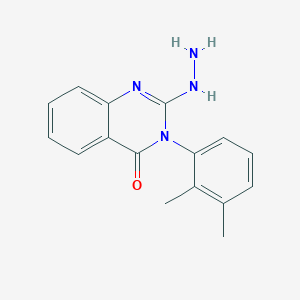

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid (PDPA) is a member of the pyrrolopyridine family of compounds, which are known for their unique properties. PDPA is a naturally occurring compound found in plants, fungi, and bacteria, and has been studied extensively for its potential medicinal applications. PDPA has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its mechanism of action is complex and involves a variety of biochemical and physiological pathways.

Scientific Research Applications

Organotin(IV) Complexes and Biological Applications

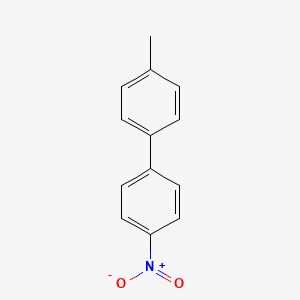

Organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, were synthesized and characterized for their biological applications. These complexes were tested against different bacteria and fungi to determine their toxicity, with toxicity levels assessed through LD50 data calculated using the Brine Shrimp method (Shahid et al., 2005).

Synthesis of Pyrrolo-Benzodiazepines

Another study explored the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, highlighting a method for creating compounds with potential relevance in medical and chemical research. This process involved the reaction of specific esters with primary arylalkylamines, leading to the formation of these complex structures (Schindler et al., 2008).

N-Aryl Sulfonyl Hydrazone Compounds Synthesis

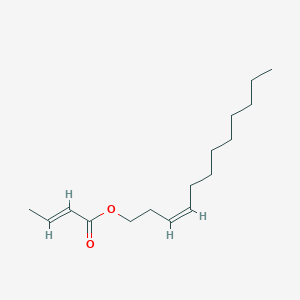

Research on the synthesis of new N-Aryl sulfonyl hydrazone compounds involves reactions that produce structures closely related to the compound of interest. These synthetic pathways include the transformation of specific dione compounds to benzenesulfonyl chloride derivatives, further reacting with hydrazine hydrate to yield hydrazone compounds (Fathi & Mohammed, 2021).

Hybrid Compounds Synthesis

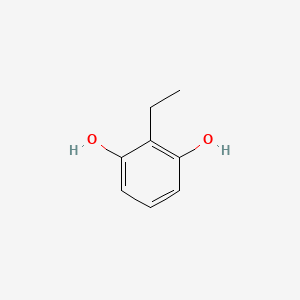

A study on the synthesis of hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid involves creating structures that incorporate pharmacophoric fragments of reagents. This research could provide insights into designing compounds with tailored biological activities (Ivanova et al., 2019).

properties

IUPAC Name |

4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4/c17-11-9-10(15-6-5-14-9)12(18)16(11)8-3-1-7(2-4-8)13(19)20/h1-6H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJHYFGFMWBOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=NC=CN=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.